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Abstract
TP-238 hydrochloride is a potent and selective chemical probe that targets the bromodomains

of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD

Finger Transcription Factor (BPTF/FALZ).[1] As key components of the CERF (CECR2-

containing remodeling factor) and NURF (Nucleosome Remodeling Factor) chromatin

remodeling complexes, respectively, CECR2 and BPTF play critical roles in regulating gene

expression through the recognition of acetylated histone tails. This technical guide provides an

in-depth overview of the mechanism of action of TP-238 hydrochloride, its impact on

chromatin structure and function, and its potential therapeutic applications. Detailed

experimental protocols and data are presented to facilitate further research and drug

development efforts targeting these epigenetic regulators.

Introduction to TP-238 Hydrochloride and its Targets
TP-238 hydrochloride is a small molecule inhibitor that exhibits high affinity for the

bromodomains of CECR2 and BPTF.[1] These proteins act as "readers" of the histone code,

specifically recognizing acetylated lysine residues on histone tails, a key post-translational

modification associated with active chromatin and gene transcription.

CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2): A component of the ISWI

(Imitation Switch) family of chromatin remodeling complexes, specifically the CERF (CECR2-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b3026080?utm_src=pdf-interest
https://www.benchchem.com/product/b3026080?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/tp-238
https://www.benchchem.com/product/b3026080?utm_src=pdf-body
https://www.benchchem.com/product/b3026080?utm_src=pdf-body
https://www.benchchem.com/product/b3026080?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/tp-238
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


containing remodeling factor) complex. CECR2 is crucial for developmental processes such

as neurulation.[1]

BPTF (Bromodomain PHD Finger Transcription Factor): The largest subunit of the NURF

(Nucleosome Remodeling Factor) complex, another ISWI family remodeler. BPTF is

essential for embryogenesis, and its dysregulation has been implicated in various cancers.[2]

By competitively binding to the acetyl-lysine binding pockets of CECR2 and BPTF, TP-238
hydrochloride displaces these proteins from chromatin, thereby inhibiting their remodeling

activities and modulating the expression of their target genes.

Quantitative Data
The following tables summarize the in vitro binding affinity and inhibitory activity of TP-238

against its primary targets.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of TP-238

Target Assay Type Value (nM) Reference

CECR2 IC50 (Alphascreen) 30 [1]

BPTF IC50 (Alphascreen) 350 [1]

CECR2
Kd (Isothermal

Titration Calorimetry)
10 [1]

BPTF
Kd (Isothermal

Titration Calorimetry)
120 [1]

Table 2: Cellular Target Engagement of TP-238

Target Assay Type Value (nM) Reference

CECR2 EC50 (NanoBRET) 200-300

BPTF EC50 (NanoBRET) 200-300
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Mechanism of Action: Inhibition of Chromatin
Remodeling
The primary mechanism of action of TP-238 hydrochloride is the disruption of the "read-write"

mechanism of histone modifications that governs chromatin accessibility and gene expression.

Role of CECR2 and BPTF in Chromatin Remodeling
CECR2 and BPTF, through their respective complexes (CERF and NURF), utilize the energy

from ATP hydrolysis to reposition or evict nucleosomes. This remodeling activity is guided by

their bromodomains, which recognize and bind to acetylated histones, thereby targeting the

remodeling machinery to specific genomic loci. BPTF, for instance, has been shown to bind

with marked selectivity to Histone H4 acetylated at lysine 16 (H4K16ac) in conjunction with

Histone H3 trimethylated at lysine 4 (H3K4me3).

Impact of TP-238 Hydrochloride
TP-238 hydrochloride, by blocking the bromodomain-acetylated histone interaction, is

expected to have the following effects:

Displacement from Chromatin: Prevent the recruitment and stabilization of CERF and NURF

complexes at their target gene promoters and enhancers.

Altered Chromatin Accessibility: Lead to a more condensed chromatin state at target loci,

reducing the accessibility of the transcriptional machinery to DNA.

Modulation of Gene Expression: Result in the downregulation of genes that are positively

regulated by CECR2 and BPTF, and potentially the upregulation of genes that are repressed

by them.

Signaling Pathways and Downstream Effects
The inhibition of CECR2 and BPTF by TP-238 hydrochloride can impact several key signaling

pathways implicated in development and disease.

CECR2-Mediated Signaling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b3026080?utm_src=pdf-body
https://www.benchchem.com/product/b3026080?utm_src=pdf-body
https://www.benchchem.com/product/b3026080?utm_src=pdf-body
https://www.benchchem.com/product/b3026080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recent studies have implicated CECR2 in the NF-κB (Nuclear Factor kappa-light-chain-

enhancer of activated B cells) signaling pathway. CECR2 has been shown to be recruited by

the RELA subunit of NF-κB to activate the expression of target genes involved in inflammation

and cancer metastasis, such as CSF1 and CXCL1. Inhibition of CECR2 with compounds like

TP-238 could therefore suppress these pro-tumorigenic pathways.
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CECR2 in NF-κB Signaling

BPTF-Mediated Signaling
BPTF has been shown to be a critical co-factor for the c-Myc oncogene, facilitating its

recruitment to chromatin and subsequent transcriptional activity. Furthermore, loss of BPTF has

been linked to decreased TGF-β (Transforming Growth Factor-beta) signaling and the re-

expression of the Estrogen Receptor alpha (ERα) in breast cancer models, suggesting a role in

endocrine therapy resistance.[3] Therefore, inhibitors like TP-238 could have therapeutic

potential in c-Myc driven cancers and in overcoming resistance to hormone therapies.
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BPTF in Cancer Signaling

Experimental Protocols
The following are generalized protocols for key assays that can be adapted for the

characterization of TP-238 hydrochloride's activity.

In-Cell Target Engagement using NanoBRET™ Assay
This protocol allows for the quantitative measurement of TP-238 hydrochloride's binding to

CECR2 or BPTF in live cells.

Materials:

HEK293T cells
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Expression vectors for NanoLuc®-CECR2 and NanoLuc®-BPTF fusion proteins

HaloTag®-Histone H3.3 expression vector

NanoBRET™ Nano-Glo® Substrate

HaloTag® NanoBRET™ 618 Ligand

TP-238 hydrochloride

Opti-MEM™ I Reduced Serum Medium

Fugene® HD Transfection Reagent

White, 96-well assay plates

Procedure:

Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target (CECR2 or BPTF)

and HaloTag®-Histone H3.3 expression vectors using Fugene® HD.

Cell Plating: 24 hours post-transfection, harvest cells and resuspend in Opti-MEM™. Plate 2

x 10^4 cells per well in a 96-well plate.

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final

concentration of 100 nM. Incubate for 18-24 hours at 37°C in a CO2 incubator.

Compound Treatment: Prepare serial dilutions of TP-238 hydrochloride in Opti-MEM™.

Add the compound dilutions to the cells and incubate for 2 hours.

Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the

manufacturer's instructions. Add the substrate to each well.

Signal Detection: Read the plate on a luminometer equipped with two filters to measure

donor emission (460 nm) and acceptor emission (618 nm).

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor

signal. Plot the NanoBRET™ ratio against the log of the TP-238 hydrochloride
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concentration and fit the data to a sigmoidal dose-response curve to determine the EC50

value.

1. Transfect HEK293T cells with
NanoLuc-Target and HaloTag-Histone

2. Plate transfected cells
in 96-well plate 3. Add HaloTag NanoBRET 618 Ligand 4. Add serial dilutions of TP-238 5. Add Nano-Glo Substrate 6. Measure Donor (460nm) and

Acceptor (618nm) signals
7. Calculate NanoBRET ratio

and determine EC50

Click to download full resolution via product page

NanoBRET Assay Workflow

Chromatin Binding Dynamics using Fluorescence
Recovery After Photobleaching (FRAP)
This protocol assesses the effect of TP-238 hydrochloride on the mobility and chromatin

binding of CECR2 or BPTF in living cells.

Materials:

Cells expressing GFP-tagged CECR2 or BPTF

Glass-bottom imaging dishes

Confocal laser scanning microscope with a high-power laser for photobleaching

TP-238 hydrochloride

Cell culture medium

Procedure:

Cell Culture: Plate cells expressing GFP-CECR2 or GFP-BPTF on glass-bottom dishes.

Compound Treatment: Treat the cells with TP-238 hydrochloride or vehicle control for a

desired period.

Image Acquisition Setup: Place the dish on the microscope stage, maintained at 37°C and

5% CO2. Identify a cell with clear nuclear fluorescence.
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Pre-bleach Imaging: Acquire a few images of the nucleus at low laser power to establish a

baseline fluorescence intensity.

Photobleaching: Use a high-power laser to bleach a defined region of interest (ROI) within

the nucleus.

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at

low laser power to monitor the recovery of fluorescence in the bleached ROI.

Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize

the recovery data to the pre-bleach intensity. Fit the recovery curve to a mathematical model

to determine the mobile fraction and the half-time of recovery (t1/2). An increase in the

mobile fraction and a decrease in t1/2 upon TP-238 treatment would indicate displacement of

the protein from chromatin.
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1. Plate cells expressing
GFP-Target protein

2. Treat with TP-238 or vehicle

3. Acquire pre-bleach images

4. Photobleach a region
of interest (ROI) in the nucleus

5. Acquire time-lapse images
of fluorescence recovery

6. Quantify fluorescence recovery
and determine mobile fraction and t1/2
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FRAP Experimental Workflow

Conclusion
TP-238 hydrochloride is a valuable research tool for elucidating the roles of CECR2 and

BPTF in chromatin remodeling and gene regulation. Its high potency and selectivity make it an

excellent probe for dissecting the downstream consequences of inhibiting these key epigenetic

readers. The data and protocols presented in this guide provide a foundation for further

investigation into the therapeutic potential of targeting the CECR2 and BPTF bromodomains in

various diseases, including cancer and developmental disorders. Further studies are warranted

to explore the in vivo efficacy and safety profile of TP-238 and its analogs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b3026080?utm_src=pdf-body-img
https://www.benchchem.com/product/b3026080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

